molecular formula C17H14ClNOS2 B2518870 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide CAS No. 2034564-32-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide

Cat. No.: B2518870
CAS No.: 2034564-32-2
M. Wt: 347.88
InChI Key: AWKWCDXNYKEXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is a useful research compound. Its molecular formula is C17H14ClNOS2 and its molecular weight is 347.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Impact and Safety

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide is related to 2-Chlorobenzamide, a degradation product of certain insecticides. Research by Lu, Zhou, and Liu (2004) focused on predicting the level and occurrence of peak concentrations of 2-Chlorobenzamide in the environment. This compound is identified as a potential carcinogen, and its environmental presence directly affects the safety of related chemicals like CCU, an insecticide. Their model aids in assessing environmental safety by predicting concentration levels in hydrolysis processes (Lu, Zhou, & Liu, 2004).

2. Pharmaceutical Research

The compound shares structural similarities with various pharmacologically active compounds. For instance, the study by de Costa et al. (1992) synthesized and evaluated N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, revealing a class of potent ligands specific for the sigma receptor. This kind of research helps in the development of novel therapeutic agents, and the structural resemblance suggests potential pharmacological applications for this compound (de Costa et al., 1992).

3. Chemical Analysis and Identification

In a study on drug photodegradation, Skibiński and Komsta (2012) used chromatographic methods to identify degradation products including compounds structurally related to this compound. Such analytical techniques are crucial for identifying and quantifying chemical substances in various applications, from environmental monitoring to pharmaceutical quality control (Skibiński & Komsta, 2012).

4. Material Science and Electropolymerizations

Research on the electropolymerization of carbazole derivatives in the presence of bithiophene, as explored by Kham, Sadki, and Chevrot (2004), reveals potential applications in material science. The study of composite films and their electrochemical behaviors contributes to the development of new materials with specific electronic properties. Given the structural relevance, this compound could be of interest in similar material science applications (Kham, Sadki, & Chevrot, 2004).

5. Medicinal Chemistry and Drug Discovery

In medicinal chemistry, compounds like this compound could be key in drug discovery. For example, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, illustrating the importance of such compounds in identifying new pharmacological targets and developing novel drug candidates (Croston et al., 2002).

Properties

IUPAC Name

2-chloro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS2/c18-15-4-2-1-3-14(15)17(20)19-9-7-13-5-6-16(22-13)12-8-10-21-11-12/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKWCDXNYKEXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.